N-(2-(3-(2-(trifluoromethyl)phenyl)ureido)phenyl)thiophene-3-carboxamide
Description
Properties
IUPAC Name |
N-[2-[[2-(trifluoromethyl)phenyl]carbamoylamino]phenyl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N3O2S/c20-19(21,22)13-5-1-2-6-14(13)24-18(27)25-16-8-4-3-7-15(16)23-17(26)12-9-10-28-11-12/h1-11H,(H,23,26)(H2,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAPAUUATVSFQIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NC2=CC=CC=C2NC(=O)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3-(2-(trifluoromethyl)phenyl)ureido)phenyl)thiophene-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiophene ring , a ureido linkage , and a trifluoromethyl-substituted phenyl group , which contribute to its unique chemical reactivity and biological profile. The structural formula can be represented as follows:
Recent studies indicate that compounds with similar structures exhibit various mechanisms of action, including:
- Inhibition of Anti-apoptotic Proteins : Compounds with a thiophene core have shown sub-micromolar binding affinities to anti-apoptotic proteins like Mcl-1 and Bcl-2, suggesting potential use in cancer therapy by inducing apoptosis in tumor cells .
- Antimicrobial Activity : Some derivatives have demonstrated moderate antibacterial and antifungal properties, indicating potential applications in treating infections .
Biological Activity Overview
Case Studies
- Apoptosis Induction in Tumor Cells :
- Antimicrobial Testing :
Research Findings
Research has highlighted the following findings regarding the biological activity of this compound:
- Binding Affinity : The compound's structural features allow it to bind effectively to targets involved in apoptosis regulation, which is crucial for cancer treatment strategies.
- Selectivity : Preliminary data suggest selectivity towards certain cancer cell lines over normal cells, reducing potential side effects associated with traditional chemotherapeutics .
Comparison with Similar Compounds
Research Implications and Gaps
Pharmacological Data: No activity data for the target compound are provided. Analogs like 10e and BD290432 are likely optimized for specific targets (e.g., kinases or GPCRs), but further studies are needed.
Synthetic Scalability : The high purity of BD290432 (≥98%) highlights advanced purification techniques applicable to the target compound .
Structural Optimization : Replacing thiophene-carboxamide with sulfonamide or thiazole (as in BD290432 and 10e ) could modulate bioavailability and target engagement.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
